2-Methylcyclohexyl acetate
Overview
Description
2-Methylcyclohexyl acetate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is an ester derived from the reaction of 2-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylcyclohexyl acetate typically involves two main steps: hydrogenation and esterification .
Hydrogenation Reaction:
Esterification Reaction:
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimized conditions to maximize yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclohexyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-methylcyclohexanol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2-Methylcyclohexanol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Methylcyclohexyl acetate has several applications in scientific research and industry:
Fragrance Industry: Due to its pleasant odor, it is used in perfumes and scented products.
Solvent: It is used as a solvent in various chemical reactions and processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: It is used in studies related to olfactory receptors and scent perception.
Mechanism of Action
The mechanism of action of 2-methylcyclohexyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor .
Comparison with Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the methyl group on the cyclohexane ring.
2-Methylcyclohexanol: The alcohol precursor used in the synthesis of 2-methylcyclohexyl acetate.
Cyclohexanol: Similar to 2-methylcyclohexanol but without the methyl group.
Uniqueness: this compound is unique due to the presence of the methyl group on the cyclohexane ring, which imparts distinct chemical properties and a unique odor profile compared to its analogs .
Properties
IUPAC Name |
(2-methylcyclohexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIJALHGMKJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863609 | |
Record name | 2-Methylcyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5726-19-2 | |
Record name | 2-Methylcyclohexyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5726-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcyclohexyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005726192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5726-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylcyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclohexyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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